molecular formula C18H21N3O4S B3237967 3-(Pyridine-3-sulfonamido)cyclohexyl phenylcarbamate CAS No. 1396855-68-7

3-(Pyridine-3-sulfonamido)cyclohexyl phenylcarbamate

Cat. No. B3237967
M. Wt: 375.4
InChI Key: RVZUVIJZVOXILN-UHFFFAOYSA-N
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Description

The compound “3-(Pyridine-3-sulfonamido)cyclohexyl phenylcarbamate” is a complex organic molecule. It likely contains a pyridine ring, which is a basic aromatic six-membered ring with one nitrogen atom . The molecule also seems to contain a sulfonamide group, which consists of a sulfonyl group (O=S=O) connected to an amine group (−NH2) .


Synthesis Analysis

The synthesis of such a compound might involve several steps. One possible method could involve the reaction of sulfonyl chlorides with an amine . This method has been used to synthesize pyridine-3-sulfonyl chlorides . Another method could involve the protodeboronation of pinacol boronic esters .


Chemical Reactions Analysis

The chemical reactions involving this compound could be diverse, depending on the specific conditions and reagents used. For instance, sulfonamides can undergo a variety of acid-base reactions . Also, the pyridine ring could potentially undergo various substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its precise molecular structure. Sulfonamides are typically crystalline and relatively unreactive . The pyridine ring could potentially influence the compound’s solubility and reactivity .

Safety And Hazards

The safety and hazards associated with this compound would depend on its specific properties. Some sulfonamides can cause skin burns and eye damage, and may cause respiratory irritation . Proper handling and storage procedures should be followed to minimize risks .

Future Directions

The future directions for research on this compound could be vast. It could potentially be explored for various applications, such as in the development of new drugs or materials . Further studies could also focus on optimizing its synthesis and characterizing its properties in more detail.

properties

IUPAC Name

[3-(pyridin-3-ylsulfonylamino)cyclohexyl] N-phenylcarbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N3O4S/c22-18(20-14-6-2-1-3-7-14)25-16-9-4-8-15(12-16)21-26(23,24)17-10-5-11-19-13-17/h1-3,5-7,10-11,13,15-16,21H,4,8-9,12H2,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RVZUVIJZVOXILN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CC(C1)OC(=O)NC2=CC=CC=C2)NS(=O)(=O)C3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(Pyridine-3-sulfonamido)cyclohexyl phenylcarbamate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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